molecular formula C8H15NO4 B8107026 2-((Isopropylcarbamoyl)oxy)-2-methylpropanoic acid

2-((Isopropylcarbamoyl)oxy)-2-methylpropanoic acid

Cat. No.: B8107026
M. Wt: 189.21 g/mol
InChI Key: XTKCUXZALIUEHK-UHFFFAOYSA-N
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Description

2-((Isopropylcarbamoyl)oxy)-2-methylpropanoic acid is a chemical compound with a unique structure that includes an isopropylcarbamoyl group and a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isopropylcarbamoyl)oxy)-2-methylpropanoic acid typically involves the reaction of isopropyl isocyanate with 2-hydroxy-2-methylpropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Isopropyl isocyanate+2-hydroxy-2-methylpropanoic acid2-((Isopropylcarbamoyl)oxy)-2-methylpropanoic acid\text{Isopropyl isocyanate} + \text{2-hydroxy-2-methylpropanoic acid} \rightarrow \text{this compound} Isopropyl isocyanate+2-hydroxy-2-methylpropanoic acid→2-((Isopropylcarbamoyl)oxy)-2-methylpropanoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-((Isopropylcarbamoyl)oxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((Isopropylcarbamoyl)oxy)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Isopropylcarbamoyl)oxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Isopropylcarbamoyl)oxy)-2-methylbutanoic acid
  • 2-((Isopropylcarbamoyl)oxy)-2-methylpentanoic acid
  • 2-((Isopropylcarbamoyl)oxy)-2-methylhexanoic acid

Uniqueness

2-((Isopropylcarbamoyl)oxy)-2-methylpropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-2-(propan-2-ylcarbamoyloxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(2)9-7(12)13-8(3,4)6(10)11/h5H,1-4H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKCUXZALIUEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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